molecular formula C15H12O2 B138358 1-Ethynyl-3-(4-methoxyphenoxy)-benzene CAS No. 141580-94-1

1-Ethynyl-3-(4-methoxyphenoxy)-benzene

Cat. No.: B138358
CAS No.: 141580-94-1
M. Wt: 224.25 g/mol
InChI Key: RARYKQYJXAMEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-3-(4-methoxyphenoxy)-benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene typically involves the coupling of 1-ethynylbenzene with 4-methoxyphenol through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-(4-methoxyphenoxy)-benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethylbenzene derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-Ethynyl-3-(4-methoxyphenoxy)-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(4-methoxyphenoxy)-benzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-methoxybenzene: Similar structure but lacks the phenoxy group.

    1-Ethynyl-3-nitrobenzene: Contains a nitro group instead of a methoxyphenoxy group.

    1-Ethynyl-3-fluorobenzene: Contains a fluorine atom instead of a methoxyphenoxy group.

Uniqueness

1-Ethynyl-3-(4-methoxyphenoxy)-benzene is unique due to the presence of both an ethynyl group and a methoxyphenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethynyl-3-(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-5-4-6-15(11-12)17-14-9-7-13(16-2)8-10-14/h1,4-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARYKQYJXAMEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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